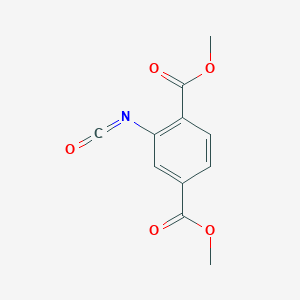

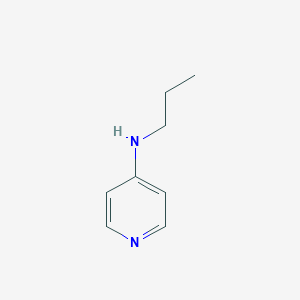

![molecular formula C18H23NO3 B061706 叔丁基 3-氧代-2,3-二氢螺[茚满-1,4'-哌啶]-1'-甲酸酯 CAS No. 159634-59-0](/img/structure/B61706.png)

叔丁基 3-氧代-2,3-二氢螺[茚满-1,4'-哌啶]-1'-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

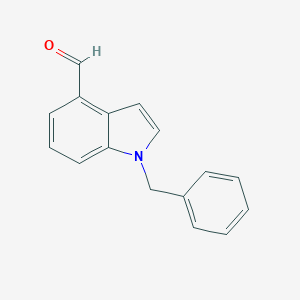

Tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate is a chemical compound of interest in synthetic chemistry, particularly in the synthesis of pharmacologically active compounds. It represents a structural class combining spirocyclic and piperidine motifs, which are often found in molecules with significant biological activity.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes. For example, an efficient and practical asymmetric synthesis of a similar compound, 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, has been developed, showcasing the diastereoselective reduction and isomerization steps crucial for obtaining enantiomerically pure intermediates (H. Jona et al., 2009).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through methods like single crystal X-ray diffraction. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate's structure was determined, revealing a monoclinic space group and highlighting the importance of crystalline structure in understanding compound properties (T. Moriguchi et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate and its analogs are central to their application in synthesis. For example, the metal-free oxidative ipso-carboacylation of alkynes, utilizing tert-butyl hydrogenperoxide (TBHP), demonstrates the compound's role in facilitating difunctionalization of alkynes through oxidative cross-coupling reactions (Xuan-Hui Ouyang et al., 2014).

科学研究应用

取代哌啶的合成

叔丁基 3-氧代-2,3-二氢螺[茚满-1,4'-哌啶]-1'-甲酸酯是合成取代哌啶的宝贵支架。Harmsen 等人 (2011) 报告了叔丁基反式-4-乙炔基-3-羟基哌啶-1-甲酸酯的合成,然后通过 1,3-偶极环加成反应将其转化为 1,4-和 1,5-二取代的 1,2,3-三唑,证明了其作为制备取代哌啶的支架的多功能性 (Harmsen 等人,2011).

乙酰辅酶 A 羧化酶抑制剂合成

该化合物已被用于合成乙酰辅酶 A 羧化酶抑制剂,这对于代谢调节至关重要。Huard 等人 (2012) 使用叔丁基 3-氧代-2,3-二氢螺[茚满-1,4'-哌啶]-1'-甲酸酯合成了基于 4',6'-二氢螺[哌啶-4,5'-吡唑并[3,4-c]吡啶]-7'(2'H)-酮的乙酰辅酶 A 羧化酶抑制剂。该过程涉及简化的 10 步合成,表明该化合物在创造新型抑制剂中的重要性 (Huard 等人,2012).

结构分析和分子结构合成

由于其复杂的结构,该化合物的结构分析和合成一直是人们感兴趣的课题。Moriguchi 等人 (2014) 合成了叔丁基 3-氧代-2-氧代-5-氮杂双环[2.2.2]辛烷-5-甲酸酯,一种具有相似结构的化合物,并使用 1H NMR 光谱、高分辨率质谱和 X 射线衍射分析对其进行了表征。这突出了对类似化合物的结构方面感兴趣以及它们在科学研究中的相关性 (Moriguchi 等人,2014).

属性

IUPAC Name |

tert-butyl 3-oxospiro[2H-indene-1,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-17(2,3)22-16(21)19-10-8-18(9-11-19)12-15(20)13-6-4-5-7-14(13)18/h4-7H,8-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWYHAYAJHNQBGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595484 |

Source

|

| Record name | tert-Butyl 3-oxo-2,3-dihydro-1'H-spiro[indene-1,4'-piperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate | |

CAS RN |

159634-59-0 |

Source

|

| Record name | tert-Butyl 3-oxo-2,3-dihydro-1'H-spiro[indene-1,4'-piperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

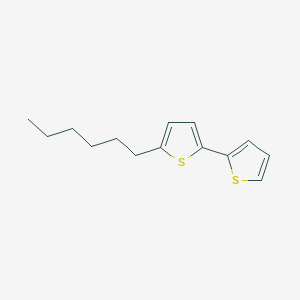

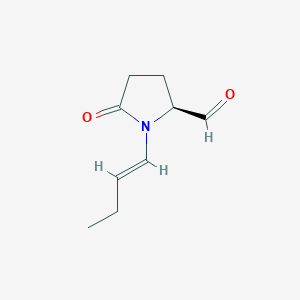

![(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B61649.png)

![6-Fluorobenzo[d]isoxazol-3-ylamine](/img/structure/B61654.png)